![molecular formula C21H19N9O B2565575 (3-(1H-四唑-1-基)苯基)(4-(6-(吡啶-2-基)嘧啶-3-基)哌嗪-1-基)甲酮 CAS No. 1257545-96-2](/img/structure/B2565575.png)
(3-(1H-四唑-1-基)苯基)(4-(6-(吡啶-2-基)嘧啶-3-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N9O and its molecular weight is 413.445. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
细胞色素P450抑制剂
细胞色素P450同工型的化学抑制剂对于理解药物代谢和预测药物-药物相互作用至关重要。具有复杂结构的化合物,包括与上述化合物类似的化合物,因其作为主要人类肝脏CYP同工型的抑制剂的效力和选择性而受到关注,在药物基因组学和个性化医疗中发挥着至关重要的作用 (Khojasteh等人,2011)。
杂环化学
杂环化合物,特别是那些具有吡啶和嘧啶环的化合物,因其多样的化学性质和应用而被广泛研究。对2,6-双-(苯并咪唑-2-基)-吡啶及其配合物的研究强调了化学的多样性和在光谱学、磁性特性和生物活性方面的潜在应用,突出了此类结构在开发新材料和药物中的基础作用 (Boča等人,2011)。
激酶抑制剂
咪唑支架作为激酶抑制剂的一部分,对p38丝裂原活化蛋白(MAP)激酶表现出显着的活性,后者与炎症反应有关。这些抑制剂的设计和合成基于对晶体结构和配体相互作用的详细理解,有助于开发针对炎症性疾病的选择性疗法 (Scior等人,2011)。
DNA相互作用研究
与DNA小沟结合的化合物,如Hoechst 33258及其类似物,因其对富含AT序列的特异性和在荧光DNA染色、放射防护以及作为拓扑异构酶抑制剂中的应用而受到研究。这项研究有助于理解DNA-药物相互作用以及诊断工具和治疗剂的开发 (Issar & Kakkar,2013)。
高能量密度材料
高氮杂嗪化合物因其在高能材料中的应用而受到探索,展示了此类结构在提高推进剂燃烧速率、降低混合炸药的敏感性和增强产气方面的潜力。这项研究对于材料科学和工程的进步至关重要 (Yongjin & Ba,2019)。
抗结核剂
嘧啶酮及其相关化合物的化学发展在结核病的治疗中显示出前景,一些分子表现出显着的抗结核活性。这一研究领域对于应对结核病带来的全球健康挑战至关重要 (Asif,2014)。
作用机制
Target of action
The compound contains a tetrazole group, a pyridazine group, and a piperazine group. These groups are often found in bioactive compounds and can interact with various biological targets. For example, tetrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Pyridazine derivatives have been used in the synthesis of various drugs . Piperazine derivatives have been found to have a wide range of biological activities .
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes. If it targets a receptor, it might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical pathways
The affected pathways would depend on the compound’s specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For example, the presence of the piperazine group might influence the compound’s absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this could influence the compound’s ionization state .
属性
IUPAC Name |
[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N9O/c31-21(16-4-3-5-17(14-16)30-15-23-26-27-30)29-12-10-28(11-13-29)20-8-7-19(24-25-20)18-6-1-2-9-22-18/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONALLSKCNZLLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。